molecular formula C22H13NO5S B12684975 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative CAS No. 67893-12-3

2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative

Cat. No.: B12684975
CAS No.: 67893-12-3
M. Wt: 403.4 g/mol
InChI Key: ZMPJWGHEMFSQBC-UHFFFAOYSA-N
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Description

2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative (hereafter referred to as the "target compound") is a heterocyclic compound featuring a benzoquinoline moiety fused to an indene-dione core, with a single sulphonic acid (-SO₃H) substituent. The monosulpho group introduces polar characteristics, improving aqueous solubility compared to non-sulphonated analogs, while retaining some lipophilicity for biological interactions .

Properties

CAS No.

67893-12-3

Molecular Formula

C22H13NO5S

Molecular Weight

403.4 g/mol

IUPAC Name

2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4-sulfonic acid

InChI

InChI=1S/C22H13NO5S/c24-21-15-6-3-7-18(29(26,27)28)19(15)22(25)20(21)17-11-9-14-13-5-2-1-4-12(13)8-10-16(14)23-17/h1-11,20H,(H,26,27,28)

InChI Key

ZMPJWGHEMFSQBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=CC=C5)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione monosulpho derivative involves:

  • Step 1: Synthesis of the parent 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione core
    This is generally achieved by condensation or cyclization reactions involving appropriate precursors such as benzoquinoline derivatives and indene-1,3-dione or its equivalents.

  • Step 2: Sulfonation reaction
    Introduction of the sulfonic acid group is performed by electrophilic aromatic substitution using sulfonating agents such as sulfuric acid, chlorosulfonic acid, or sulfur trioxide complexes under controlled conditions to yield the monosulpho derivative selectively.

  • Step 3: Purification and isolation
    The reaction mixture is neutralized, extracted, and purified by column chromatography or recrystallization to isolate the pure monosulpho derivative.

Detailed Synthetic Procedure (Based on Analogous Sulpho Derivatives)

Step Reagents & Conditions Description Outcome
1 Starting materials: benzo[f]quinoline derivative + indene-1,3-dione Condensation or palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to form the fused heterocyclic core Formation of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione
2 Sulfonating agent: chlorosulfonic acid or concentrated sulfuric acid; temperature: 0–50 °C; time: 1–4 hours Electrophilic aromatic sulfonation targeting the aromatic ring to introduce one sulfonic acid group Formation of monosulpho derivative
3 Neutralization with saturated sodium bicarbonate solution; extraction with dichloromethane; drying over sodium sulfate Work-up to remove excess acid and isolate product Purified monosulpho derivative

Example from Literature

  • A related synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones (structurally related heterocycles) uses a four-step sequence involving palladium-catalyzed cross-coupling reactions followed by acid-mediated cyclization, which can be adapted for the preparation of benzoquinoline-indene-dione derivatives.
  • Sulfonation is typically performed by stirring the parent compound with p-toluenesulfonic acid or sulfuric acid in dry toluene or other inert solvents at elevated temperatures (around 100 °C) under inert atmosphere, followed by neutralization and extraction.
  • The reaction progress is monitored by thin-layer chromatography (TLC) until completion.

Analytical Data and Research Findings

Parameter Data / Observation
Yield Typically 70–99% for analogous compounds after purification
Melting Point Varies depending on substituents; e.g., 185–319 °C for related benzoquinazoline derivatives
IR Spectroscopy Characteristic sulfonic acid peaks at ~1147, 1116, 1075 cm⁻¹; carbonyl stretches at ~1685, 1640 cm⁻¹
NMR Spectroscopy Aromatic proton signals consistent with fused ring system; sulfonic acid substitution causes downfield shifts
Purification Column chromatography using heptane/ethyl acetate mixtures or recrystallization from suitable solvents

Notes on Reaction Optimization and Challenges

  • Selectivity: Controlling monosulfonation versus disulfonation requires careful control of reagent stoichiometry and reaction time.
  • Solvent choice: Non-polar solvents like toluene are preferred to avoid over-sulfonation and side reactions.
  • Temperature control: Elevated temperatures accelerate sulfonation but may cause decomposition; 80–100 °C is optimal.
  • Work-up: Neutralization with sodium bicarbonate is essential to quench excess acid and facilitate extraction.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Reference
Core synthesis Palladium-catalyzed cross-coupling (Sonogashira, Suzuki) or condensation Efficient formation of fused heterocycle
Sulfonation Chlorosulfonic acid or sulfuric acid, 0–100 °C, 1–4 h Controlled monosulfonation
Work-up Neutralization with NaHCO3, extraction with DCM, drying Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoquinoline and indene-dione rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diol derivatives, and substituted benzoquinoline and indene-dione compounds. These products have distinct chemical and physical properties that make them useful in various applications.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative exhibits several significant biological activities:

  • Antimicrobial Activity : Studies indicate that the compound shows promising antibacterial and antifungal properties. It has been tested against various microorganisms, including Mycobacterium smegmatis and Candida albicans, revealing significant inhibition .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, which is crucial for protecting cells from oxidative stress .
  • Potential Anticancer Agent : Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .

Applications in Medicinal Chemistry

The compound's unique properties make it suitable for various applications in medicinal chemistry:

  • Drug Development : Its antimicrobial and anticancer activities position it as a potential lead compound for the development of new pharmaceuticals targeting resistant strains of bacteria or cancer cells.
  • Chemical Synthesis : The versatile reactivity of the monosulpho derivative allows for its use in synthesizing more complex molecules through various organic reactions .
  • Bioconjugation Studies : Interaction studies involving this compound focus on its binding affinities with biological macromolecules, which can help in understanding its mechanism of action and optimizing its efficacy as a drug .

Material Sciences

In addition to its biological applications, 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative has potential uses in material sciences:

  • Fluorescent Probes : Its unique structure may allow it to be utilized as a fluorescent probe in biochemical assays or imaging techniques due to its ability to interact with specific biomolecules .

Mechanism of Action

The mechanism of action of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulpho group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound shares structural and functional similarities with several indene-dione derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications.

Quinophthalone (QP: 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione)

  • Structure: QP lacks the benzo(f)quinoline extension and sulpho group. Its quinolinyl substituent is smaller than the target compound’s benzoquinolinyl group.
  • Properties: Exhibits three tautomeric forms (diketo, enol, enolate) in solution, influenced by solvent polarity and pH . Used as a yellow-green dye with moderate solubility in organic solvents .
  • Comparison: The target compound’s benzoquinolinyl moiety extends conjugation, likely shifting absorption spectra to longer wavelengths (redshift), enhancing its utility in near-infrared (NIR) dye applications. The sulpho group improves water solubility, broadening its applicability in aqueous formulations .

Pyrophthalone (PP: 2-(2-Pyridinyl)-1H-indene-1,3(2H)-dione)

  • Structure: PP substitutes the quinolinyl group with a pyridinyl ring, reducing aromatic conjugation.
  • The sulpho group addresses PP’s solubility limitations, enabling use in hydrophilic matrices .

Disulpho Derivative of the Target Compound

  • Structure : The disulpho derivative has two -SO₃H groups instead of one.
  • Properties :
    • Higher hydrophilicity and acidity due to additional sulphonic groups, as evidenced by its CAS registration (68922-09-8) .
  • Comparison: The monosulpho derivative balances solubility and lipophilicity, making it more suitable for drug delivery systems where membrane permeability is critical. The disulpho form may excel in industrial dye applications requiring extreme water solubility .

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione

  • Structure : Features benzyl and phenyl substituents instead of heteroaromatic systems.
  • Properties: Non-polar, with applications in organic synthesis and as a precursor for hydrophobic dyes .
  • Comparison: The target compound’s benzoquinolinyl and sulpho groups confer superior electronic properties and solubility, expanding its utility in biomedical and optoelectronic fields .

Research Findings and Implications

  • Photochemical Behavior: QP and PP undergo reversible enol-keto tautomerism under UV light, critical for their dye properties . The target compound’s sulpho group may stabilize the enolate form in aqueous media, altering photostability and fluorescence efficiency.
  • Biological Activity: Sulphonated indene-diones exhibit anti-inflammatory properties, suggesting the target compound could serve as a drug candidate with optimized bioavailability due to its monosulpho group .
  • Synthetic Challenges: While outlines methods for quinolin-2(1H)-one synthesis, sulphonation of the benzoquinolinyl-indene-dione core requires specialized conditions (e.g., oleum treatment) to avoid over-sulphonation .

Biological Activity

The compound 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative is a member of the benzoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione is C22H13NO2C_{22}H_{13}NO_2, with a molecular weight of approximately 345.34 g/mol. The structure features a fused ring system that is characteristic of quinoline derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoquinoline derivatives. For instance, research has shown that derivatives similar to 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione demonstrate significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:
A study conducted on several benzoquinoline derivatives revealed that compounds with similar structural characteristics exhibited notable anticancer activity. Specifically, cycloadducts derived from these compounds were found to be more effective than their quaternary salt counterparts in inhibiting cancer cell proliferation. The most active compound in this study demonstrated lethal effects on leukemia cell lines with a lethality rate of 17% .

Mechanisms of Action:
The mechanisms underlying the anticancer activity of benzoquinoline derivatives include:

  • DNA Intercalation: These compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: They have been identified as potential inhibitors of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedLethality Rate (%)Mechanism of Action
5aSR leukemia17DNA intercalation
6cVarious cancer linesSignificantTopoisomerase inhibition
Benzo[f]quinoline Deriv.Multiple (general)VariableDNA intercalation

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzoquinoline derivatives indicates that modifications to the quinoline core can significantly enhance their biological activity. For example:

  • Adding specific functional groups increases lipophilicity and improves cellular uptake.
  • Alterations in the nitrogen atom's position can affect binding affinity to target enzymes .

Q & A

Q. What are the primary synthetic routes for 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione and its monosulpho derivative?

The compound can be synthesized via condensation reactions. For instance, analogous quinoline-indene-dione derivatives are prepared using Friedländer annulation, where formyl naphthylamines react with cyclic ketones under acidic conditions . The monosulpho derivative may involve sulfonation at specific positions, as seen in similar indene-dione sulfonates synthesized via electrophilic substitution using sulfur trioxide complexes . Optimization typically requires controlled temperature (e.g., 80–100°C) and inert atmospheres to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving tautomeric forms (e.g., diketo vs. enol) observed in indene-dione derivatives .
  • NMR/UV-Vis : 1^1H and 13^13C NMR confirm substitution patterns, while UV-Vis spectroscopy identifies electronic transitions influenced by the benzoquinoline moiety .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and sulfonation sites .

Advanced Research Questions

Q. How can solvent polarity and pH affect the tautomeric equilibrium of this compound?

Indene-dione derivatives often exist in diketo, enol, or enolate forms depending on solvent polarity and pH. For example, in polar aprotic solvents (e.g., DMSO), the enolate form dominates due to deprotonation, whereas nonpolar solvents stabilize the diketo form. pH-dependent studies using UV-Vis titration (e.g., in buffered aqueous-organic mixtures) can quantify pKa values and tautomeric ratios . Conflicting data across studies may arise from uncontrolled humidity or solvent impurities, necessitating rigorous drying and degassing protocols.

Q. What strategies resolve contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies often stem from variations in:

  • Cellular models : Cancer cell lines (e.g., HeLa vs. MCF-7) exhibit differential sensitivity due to expression levels of target proteins .
  • Structural modifications : The monosulpho group may enhance solubility but reduce membrane permeability, altering efficacy .
  • Assay conditions : Pre-incubation time or serum content in media can influence compound stability. Meta-analyses comparing IC50_{50} values under standardized protocols are recommended .

Q. How can photophysical properties guide its application in organic semiconductors or dye-sensitized systems?

Steady-state and time-resolved fluorescence spectroscopy reveal charge-transfer dynamics. For example, the benzoquinoline moiety enables π-π* transitions with long-lived excited states (~10 ns), suitable for light-harvesting applications. Flash photolysis can characterize triplet-state formation, critical for designing singlet oxygen generators in photodynamic therapy . Solvent effects (e.g., acetonitrile vs. toluene) must be quantified to optimize device performance.

Q. What experimental designs improve synthetic yield and purity?

  • Catalyst screening : Tributylphosphine or DMAP accelerates nucleophilic substitutions in indene-dione systems, reducing reaction time from 24h to 2h .
  • Purification : Flash chromatography (e.g., silica gel, petroleum ether/EtOAc gradients) removes by-products like unreacted quinoline intermediates .
  • Analytical validation : HPLC-MS monitors sulfonation efficiency, ensuring >95% purity for biological assays .

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